5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2/c1-12-11-13(2)27(26-12)19-10-9-18(24-25-19)22-14-3-5-15(6-4-14)23-20(28)16-7-8-17(21)29-16/h3-11H,1-2H3,(H,22,24)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSOJJBURIBZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 453.3 g/mol
- CAS Number : 1019098-33-9
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various molecular targets:
- Kinase Inhibition : The compound has shown promising activity against several kinases, particularly those involved in cancer pathways. It is analogous to known inhibitors like ponatinib, which targets BCR-Abl kinase, a significant player in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against resistant strains of bacteria. The presence of the pyrazole and pyridazine moieties is believed to enhance its antimicrobial efficacy .
- Plant Growth Stimulation : Interestingly, compounds with similar structures have been reported to stimulate plant growth, indicating potential applications in agriculture as well.
Biological Activity Overview
| Activity Type | Effect | References |
|---|---|---|
| Kinase Inhibition | Inhibits BCR-Abl kinase | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Plant Growth | Stimulates growth in various plant species |
Case Studies and Research Findings
- Anticancer Activity : A study identified this compound as a potential anticancer agent through high-throughput screening against multicellular spheroids. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Inhibition of Drug Resistance : Another study explored the compound's ability to overcome drug resistance in cancer therapies by targeting multiple kinases involved in resistance pathways, thereby enhancing the efficacy of existing treatments .
- Synergistic Effects : Research has indicated that when used in combination with other chemotherapeutics, this compound can enhance the overall therapeutic effect, reducing the required dosage of conventional drugs and minimizing side effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives can effectively target specific kinases involved in cancer progression, thereby providing a potential therapeutic avenue for cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that furan-based compounds can possess antibacterial properties, making them candidates for developing new antibiotics. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could enhance their efficacy .
Agricultural Applications
Pesticide Development
Compounds containing pyrazole and furan rings have been explored for their potential use as pesticides. The structural characteristics of this compound may allow it to act as an insecticide or herbicide. Studies indicate that such compounds can interfere with metabolic pathways in pests, leading to their mortality .
Biological Research
Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a valuable tool in biological research. For example, studies have focused on its potential as an inhibitor of specific enzymes involved in metabolic processes or signaling pathways. The inhibition of these enzymes can provide insights into their roles in disease mechanisms and help identify new drug targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with pyrazole derivatives similar to the target compound. |
| Study B | Antimicrobial Efficacy | Found effective antibacterial activity against multiple strains; suggested structural modifications could enhance potency. |
| Study C | Pesticide Potential | Identified the compound's effectiveness in disrupting pest metabolic pathways; recommended further exploration for agricultural applications. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Containing Carboxamides
- Compound 4k (): N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Structural Differences: Replaces the furan-2-carboxamide in the target compound with a bromothiophene-pyrazole-carboxamide. The tert-butyl groups in 4k improve metabolic stability but increase molecular weight (MW = 596.25 g/mol) compared to the target compound’s dimethylpyrazole (lower steric bulk) .
- Example 53 (): Pyrazolo[3,4-d]pyrimidin derivative with fluorophenyl and chromenone groups Structural Differences: Uses a pyrimidine core instead of pyridazine and incorporates a fluorinated aromatic system. Key Observations: The electron-withdrawing fluorine atoms may enhance binding to hydrophobic pockets, whereas the target’s bromine offers a balance between hydrophobicity and steric effects .
Furan-Based Carboxamides
- Compound 21 (): N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide Structural Differences: Substitutes the furan with a nitro-pyrazole-thiophene system.
Substituent Effects
Physicochemical Properties
Preparation Methods
Bromination of Furan-2-Carbaldehyde
The synthesis begins with the preparation of 5-bromo-2-furaldehyde, a critical precursor. A high-yield method involves ionic liquid-mediated bromination:
Oxidation to 5-Bromofuran-2-Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions:
-
Key Data :
Synthesis of 4-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenylamine
Pyridazine Core Functionalization
The pyridazine ring is functionalized via nucleophilic aromatic substitution (SNAr):
Introduction of the 4-Aminophenyl Group
A Buchwald-Hartwig coupling attaches the aniline moiety:
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Conditions : 100°C, 24 hours, yielding 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline (85% yield).
Amide Bond Formation
Activation of 5-Bromofuran-2-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using oxalyl chloride:
Coupling with 4-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline
The acyl chloride reacts with the aniline derivative in anhydrous THF with Et₃N as a base:
Optimization and Challenges
Solubility Considerations
The pyridazine-aniline intermediate exhibits low solubility in polar solvents. Microwave-assisted synthesis (60°C, 30 minutes) improves reaction kinetics and yield (88%).
Regioselectivity in Pyrazole Substitution
3,5-Dimethylpyrazole selectively substitutes at the pyridazine C6 position due to steric and electronic factors.
Analytical Characterization
Q & A
Q. How can researchers differentiate target-specific effects from off-target interactions in cellular assays?
- Methodological Answer :
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases.
- CRISPR Knockout : Generate target gene KO cell lines; loss of compound efficacy confirms specificity .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔT) to validate direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
